Benzene and its derivatives, including “[(2S)-1-bromopropan-2-yl]benzene”, are often used in studies related to physical chemistry. For instance, researchers have studied the effects of structural variations on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The study involved kinetic experiments conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination .
Benzene is a known human carcinogen and is commonly used in industry . Studies have been conducted to assess the risk of genetic damage due to occupational benzene exposure . These studies often involve systematic reviews and meta-analyses of data from multiple sources .
Benzene derivatives have been used in the synthesis of novel agrochemicals . For example, a series of tschimganin analogs were designed, synthesized, and evaluated for their insecticidal and fungicidal activities .
Benzene is a known human carcinogen . Studies have been conducted to assess the risk of genetic damage due to occupational benzene exposure . These studies often involve systematic reviews and meta-analyses of data from multiple sources . Even at an exposure concentration lower than 3.25 mg/m3, benzene exposure has genotoxicity .
Higher-order aromatic clusters, such as benzene trimers, are prevalent in biochemical systems . A full understanding of their structural and dynamical properties is still lacking . Therefore, “[(2S)-1-bromopropan-2-yl]benzene” and similar compounds could potentially be used in research to further our understanding of these systems .
Marine algae contain various bromophenols, including “[(2S)-1-bromopropan-2-yl]benzene”, that have been shown to possess a variety of biological activities, including antiradical, antimicrobial, anticancer, antidiabetic, anti-inflammatory effects, and so on . These marine algae biomaterials and their derivatives have potential application as pharmaceuticals .
Benzene is an important chemical compound used in the manufacturing of polymers, plastics, rubber, dyes, detergents . It is the simplest aromatic hydrocarbon and organic solvent .
[(2S)-1-bromopropan-2-yl]benzene, also known as 1-bromo-2-phenylpropane, is an organic compound with the molecular formula CHBr. Its structure features a brominated propyl group attached to a benzene ring, making it a member of the class of compounds known as aryl bromides. The compound exhibits a chiral center at the second carbon of the propyl chain, leading to its designation as the (2S) isomer. The compound has a molar mass of approximately 199.09 g/mol and a predicted density of 1.303 g/cm³ .
The synthesis of [(2S)-1-bromopropan-2-yl]benzene can be achieved through several methods:
Several compounds share structural similarities with [(2S)-1-bromopropan-2-yl]benzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-3-methylbutane | CHBr | Branched alkyl chain |
1-Bromo-4-methylbenzene | CHBr | Para-substituted aromatic compound |
1-Bromohexane | CHBr | Straight-chain alkyl halide |
The uniqueness of [(2S)-1-bromopropan-2-yl]benzene lies in its chiral center, which allows for specific stereochemical interactions that are not present in its non-chiral counterparts. This property may enhance its utility in asymmetric synthesis and pharmaceutical applications, where chirality plays a crucial role in biological activity.